1,3-Cyclopentadiene, (trimethylsilyl)-
Description
Significance of Cyclopentadiene (B3395910) Frameworks in Organic and Organometallic Chemistry
The cyclopentadienyl (B1206354) (Cp) ligand, derived from cyclopentadiene, has been a cornerstone in the field of organometallic chemistry since the discovery of ferrocene (B1249389) in 1951. numberanalytics.comacs.org These frameworks are pivotal due to their ability to form stable complexes with a wide range of transition metals. numberanalytics.com The resulting organometallic compounds, such as metallocenes and "piano stool" complexes, exhibit remarkable stability and are instrumental as catalysts in numerous chemical transformations, including olefin polymerization. numberanalytics.comlibretexts.org The cyclopentadienyl moiety often acts as a "spectator" ligand, providing a stable coordination environment that allows the metal center to participate in various reactions without decomposition. numberanalytics.comlibretexts.org This stability and versatility have cemented the role of cyclopentadiene frameworks in advancing organic synthesis, materials science, and catalysis. nitrkl.ac.in
Role of Silyl (B83357) Substituents in Modulating Cyclopentadiene Reactivity
The introduction of a silyl substituent, such as the trimethylsilyl (B98337) (TMS) group, onto the cyclopentadiene ring significantly alters its chemical properties. The TMS group enhances the stability of the compound and can influence its solubility and volatility. cymitquimica.com From an electronic standpoint, the trimethylsilyl group can increase the global nucleophilicity of the cyclopentadiene ring, influencing its reactivity in reactions like the Diels-Alder cycloaddition. mdpi.com The bulky nature of silyl groups can also introduce steric hindrance, which can be strategically used to control the formation of specific isomers or to stabilize reactive species. rsc.org This modulation of both electronic and steric properties makes silyl-substituted cyclopentadienes valuable and versatile reagents in synthetic chemistry.
Historical Context of (Trimethylsilyl)-1,3-Cyclopentadiene in Synthetic Methodologies
The synthesis of (Trimethylsilyl)-1,3-cyclopentadiene is typically achieved by reacting sodium cyclopentadienide (B1229720) with trimethylsilyl chloride. wikipedia.org This straightforward method has made the compound readily accessible for various applications. Historically, it has been employed as a crucial reactant in the synthesis of ring-functionalized organometallic complexes. For instance, it reacts with ruthenium trichloride (B1173362) in an alcohol solvent to produce ruthenocene. sigmaaldrich.comsigmaaldrich.com Its utility extends to organic synthesis, where it participates in Diels-Alder reactions, allyl isomerization, and the aromatization of C5 rings. sigmaaldrich.comsigmaaldrich.com
A particularly interesting characteristic of (Trimethylsilyl)-1,3-cyclopentadiene is its fluxional nature. The trimethylsilyl group undergoes a rapid numberanalytics.comwikipedia.org-sigmatropic rearrangement, migrating around the cyclopentadiene ring. This dynamic process makes the protons on the ring appear chemically equivalent on the NMR timescale, a phenomenon that has attracted considerable research interest. wikipedia.org
Table 1: Physical and Chemical Properties of 1,3-Cyclopentadiene, (trimethylsilyl)-
| Property | Value |
|---|---|
| IUPAC Name | cyclopenta-2,4-dien-1-yl(trimethyl)silane |
| CAS Number | 3559-74-8 |
| Chemical Formula | C₈H₁₄Si |
| Molar Mass | 138.28 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 0.833 g/mL at 25 °C |
| Boiling Point | 138-140 °C |
| Refractive Index | n20/D 1.471 |
Data sourced from references wikipedia.orgsigmaaldrich.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1,3-Cyclopentadiene, (trimethylsilyl)- |
| Cyclopentadiene |
| Ferrocene |
| Ruthenocene |
| Sodium cyclopentadienide |
Structure
3D Structure
Properties
IUPAC Name |
cyclopenta-1,3-dien-1-yl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUUTHYXRLKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25134-15-0 | |
| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies for Trimethylsilyl 1,3 Cyclopentadiene and Its Derivatives
Established Laboratory-Scale Synthesis Protocols
The most common and direct methods for preparing (trimethylsilyl)-1,3-cyclopentadiene involve the creation of a cyclopentadienyl (B1206354) anion followed by quenching with a suitable silylating agent.
The principal laboratory-scale synthesis involves a two-step process: the deprotonation of cyclopentadiene (B3395910) to form the aromatic cyclopentadienide (B1229720) anion, followed by a nucleophilic substitution reaction with a trimethylsilyl (B98337) halide. wikipedia.orgprepchem.com
Cyclopentadiene is notably acidic for a hydrocarbon (pKa ≈ 16) due to the aromatic stabilization of its resulting conjugate base, the cyclopentadienyl anion. This allows for deprotonation by a variety of strong bases. The selection of the base can influence reaction conditions and ease of handling. The most widely employed method involves the reaction of cyclopentadiene with a strong base in an anhydrous solvent.
Common deprotonation agents include alkali metals, metal hydrides, and organometallic reagents. Sodium metal or sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) is frequently used to generate sodium cyclopentadienide (NaC₅H₅). wikipedia.orgprepchem.com The reaction proceeds with the evolution of hydrogen gas when using NaH. Alternatively, organolithium reagents such as n-butyllithium can be used to generate lithium cyclopentadienide.
Table 1: Common Deprotonation Agents for Cyclopentadiene
| Deprotonation Agent | Formula | Typical Solvent | Byproduct |
|---|---|---|---|
| Sodium Hydride | NaH | Tetrahydrofuran (THF) | H₂ |
| Sodium Metal | Na | Tetrahydrofuran (THF) | ½ H₂ |
| n-Butyllithium | n-BuLi | Hexane/THF | Butane |
| Potassium tert-butoxide | t-BuOK | Tetrahydrofuran (THF) | tert-Butanol |
| Sodium bis(trimethylsilyl)amide | NaN(SiMe₃)₂ | Toluene | HN(SiMe₃)₂ |
Once the cyclopentadienide anion is formed, it serves as a potent nucleophile. The most common silylating agent for this reaction is trimethylsilyl chloride (Me₃SiCl). wikipedia.orgprepchem.com The reaction is a straightforward nucleophilic substitution where the cyclopentadienide anion displaces the chloride from the silicon atom.
The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the anionic intermediate. prepchem.com The silylating agent is usually added dropwise to the solution or suspension of the cyclopentadienide salt at a controlled temperature, often starting at 0 °C and then allowing the mixture to warm to room temperature. prepchem.com The reaction progress is continued with stirring for several hours. prepchem.com Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. prepchem.com The final product, (trimethylsilyl)-1,3-cyclopentadiene, is a colorless liquid that can be purified by vacuum distillation. wikipedia.orgprepchem.com
Table 2: Typical Reaction Conditions for Silylation of Sodium Cyclopentadienide
| Parameter | Condition |
|---|---|
| Silylating Agent | Trimethylsilyl chloride (Me₃SiCl) |
| Solvent | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours |
| Workup | Aqueous quench, organic extraction |
| Purification | Vacuum Distillation |
An alternative, though less direct, synthetic avenue to silyl-substituted cyclopentadiene derivatives involves the use of siloles, which are silicon-containing analogues of cyclopentadiene. The reduction of dihalosiloles can lead to the formation of silole dianions, which are aromatic species analogous to the cyclopentadienyl anion. researchgate.netresearchgate.net These dianions serve as nucleophilic platforms for the introduction of various substituents.
The generation of a silole dianion typically involves the reduction of a 1,1-dichlorosilole with at least four equivalents of an alkali metal, such as lithium, in a solvent like THF. researchgate.net This process results in the formation of a dilithio silolide dianion salt. researchgate.netresearchgate.net
The term "hemisilylation" in this context can be understood as the selective monosilylation of the silole dianion. The dianion possesses two negative charges, and its reaction with one equivalent of a silylating agent, such as trimethylsilyl chloride, can lead to the formation of a monoanionic silyl-silole species. This intermediate is an analogue of a silyl-cyclopentadienyl anion. The reactivity and selectivity of this step are influenced by the steric and electronic properties of the substituents on the silole ring and the choice of counterion and solvent.
Following the initial silylation step to form a silyl-silole anion, this intermediate can be trapped by a second electrophile. Subsequent alkylation is a common strategy. The addition of an alkylating agent, such as an alkyl halide (e.g., bromoethane), to the silyl-silole anion would result in the formation of a neutral, more highly substituted silyl-silacyclopentadiene derivative. nih.gov This multi-step process allows for the synthesis of complex cyclopentadiene derivatives with controlled substitution patterns, where one exocyclic group on the silicon is a silyl (B83357) group and the other is an alkyl group.
Derivatization from Silole Dianions
Advanced Synthetic Approaches
Advanced synthetic strategies for preparing derivatives of (trimethylsilyl)-1,3-cyclopentadiene and related multisubstituted cyclopentadienes often employ sophisticated catalytic methods. These approaches offer pathways to complex molecular architectures that are otherwise difficult to access.
Catalytic Cycloaddition Reactions for Multisubstituted Cyclopentadienes
Catalytic cycloaddition reactions represent a powerful tool for the construction of highly substituted cyclopentadiene rings. These reactions, particularly those involving transition metals, facilitate the assembly of multiple components in a single, atom-economical step.
A significant advancement in the synthesis of multisubstituted cyclopentadiene derivatives involves the use of low-valent niobium catalysts. nih.govacs.org Researchers have developed a [2+2+1]-cycloaddition reaction utilizing a low-valent niobium species generated in situ from niobium(V) chloride (NbCl₅) and a reducing agent, 1-methyl-3,6-bis(trimethylsilyl)-1,4-cyclohexadiene. nih.govacs.org This catalytic system effectively promotes the reaction between 3,3-disubstituted cyclopropenes and two equivalents of internal alkynes to yield a variety of multisubstituted cyclopentadienes. nih.govacs.org
This niobium-catalyzed approach is notable for its ability to construct cyclopentadienyl ligand precursors with diverse functionalities in a single step. acs.org The reaction accommodates both diaryl- and dialkylalkynes, leading to isomeric mixtures of the desired cyclopentadiene products. nih.gov The initial activation of the catalyst involves a one-electron reduction of NbCl₅ in the presence of phosphine (B1218219) ligands to form a dinuclear niobium complex, which is a crucial step for initiating the catalytic cycle. nih.govacs.org An induction period observed in the reaction corresponds to a further one-electron reduction of this intermediate complex by the substrates to generate the catalytically active η²-alkyne complexes of NbCl₃. nih.gov
The utility of this method has been demonstrated by the synthesis of various complex cyclopentadienes, which can then be used to form other organometallic compounds. For instance, a synthesized lithium cyclopentadienide with alkyl substituents was successfully used to create a ferrocene (B1249389) derivative by reacting it with iron(II) chloride. acs.org
| Cyclopropene (B1174273) Reactant | Alkyne Reactant (2 equiv.) | Catalyst System | Product Type |
|---|---|---|---|
| 3,3-disubstituted cyclopropenes | Diarylalkynes | NbCl₅ / Si-Me-CHD / PPh₃ | Isomeric mixtures of multisubstituted cyclopentadienes |
| 3,3-disubstituted cyclopropenes | Dialkylalkynes | NbCl₅ / Si-Me-CHD / PPh₃ | Isomeric mixtures of multisubstituted cyclopentadienes |
The mechanism of the low-valent niobium-catalyzed [2+2+1]-cycloaddition has been elucidated through a combination of experimental studies and computational analysis. nih.govacs.org The proposed pathway involves several key steps that differ from other metal-catalyzed cycloadditions.
The catalytic cycle is initiated by the formation of an η²-alkyne niobium species. The rate-determining step is the 1,2-insertion of the cyclopropene into this niobium-alkyne complex. This insertion leads to the formation of a cyclopropane-fused metallacyclopentene intermediate. nih.gov Subsequently, a ring-opening β-carbon elimination occurs, which generates a dienylalkylidene intermediate. nih.gov This step is crucial as it opens the strained cyclopropane (B1198618) ring. The final stage of the cyclopentadiene ring formation involves the incorporation of a second alkyne molecule through a carbene/alkyne metathesis process, followed by reductive elimination to release the multisubstituted cyclopentadiene product and regenerate the active niobium catalyst. nih.govacs.org
Computational methods, such as density functional theory (DFT), have been employed to map the potential energy surface of these transformations, confirming that such cycloaddition processes often occur via a concerted, yet highly asynchronous mechanism, where bond-forming and bond-breaking events are not simultaneous. nih.gov Understanding these mechanistic details is critical for the further development of [2+2+1]-cycloaddition reactions to synthesize a broader range of carbocyclic and heterocyclic compounds. acs.org
| Step | Description | Intermediate Species |
|---|---|---|
| 1 | Formation of catalytically active η²-alkyne niobium species. | η²-alkyne complexes of NbCl₃ |
| 2 | Rate-determining 1,2-insertion of cyclopropene into the niobium-alkyne complex. | Cyclopropane-fused metallacyclopentene |
| 3 | Ring-opening through β-carbon elimination. | Dienylalkylidene intermediate |
| 4 | Incorporation of a second alkyne via carbene/alkyne metathesis. | - |
| 5 | Reductive elimination to release the product and regenerate the catalyst. | - |
Reactivity Profiles and Mechanistic Investigations of Trimethylsilyl 1,3 Cyclopentadiene
Fundamental Reaction Pathways
The chemical behavior of (trimethylsilyl)-1,3-cyclopentadiene is governed by the interplay of the reactive diene system and the influential trimethylsilyl (B98337) substituent. This unique combination allows for a variety of fundamental reaction pathways, offering routes to a wide array of structurally and electronically diverse molecules.
Oxidation Reactions
The carbon-carbon double bonds within the cyclopentadiene (B3395910) ring of (trimethylsilyl)-1,3-cyclopentadiene are susceptible to oxidation, leading to the formation of various oxygenated derivatives. These reactions are crucial for introducing oxygen-containing functional groups and modifying the electronic and steric properties of the cyclopentadienyl (B1206354) ligand.
Epoxidation represents a primary route to oxygenated derivatives of silylated cyclopentadienes. The reaction of a Diels-Alder adduct of a silylated methylcyclopentadiene (B1197316) with an epoxidizing agent has been shown to proceed, indicating that the double bonds in the cyclopentadiene ring system are reactive towards such transformations. rsc.org This suggests that direct epoxidation of (trimethylsilyl)-1,3-cyclopentadiene with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), would likely yield the corresponding epoxide. The resulting epoxide would be a valuable intermediate for further synthetic manipulations.
The general reaction for the epoxidation of an alkene with mCPBA is as follows:
A generalized mechanism for the epoxidation of an alkene using a peroxy acid.
While specific studies on the direct epoxidation of (trimethylsilyl)-1,3-cyclopentadiene are not extensively detailed in the reviewed literature, the reactivity of similar systems provides a strong basis for this transformation.
While specific examples of catalytic oxidation applied directly to (trimethylsilyl)-1,3-cyclopentadiene are not prevalent in the surveyed literature, broader studies on the catalytic aerobic oxidation of dienes provide a framework for potential methodologies. For instance, palladium-catalyzed aerobic oxidative coupling reactions have been successfully employed for the synthesis of conjugated dienes. nih.gov This suggests that transition metal catalysis could be a viable strategy for the selective oxidation of (trimethylsilyl)-1,3-cyclopentadiene. Such methods could offer advantages in terms of efficiency and selectivity over stoichiometric oxidants. Furthermore, radical-mediated aerobic oxidation has been shown to be effective for the oxidative cleavage of alkenes, which could be another potential, albeit more destructive, oxidation pathway for this compound. rsc.org
Reduction Reactions
Reduction of the double bonds in the cyclopentadiene ring offers a pathway to electronically and structurally modified derivatives. These reactions can lead to the formation of silylated cyclopentenes and cyclopentanes, which possess different electronic properties and coordination chemistry compared to the parent diene.
The selective reduction of one of the double bonds in (trimethylsilyl)-1,3-cyclopentadiene would lead to the formation of (trimethylsilyl)cyclopentene isomers. This transformation would alter the electronic properties of the molecule by disrupting the conjugated diene system. The resulting mono-unsaturated silane (B1218182) would have different reactivity in subsequent reactions, such as Diels-Alder cycloadditions or as a ligand in organometallic chemistry.
Methods for the selective reduction of C=C double bonds, such as catalytic hydrogenation or diimide reduction, could potentially be applied to (trimethylsilyl)-1,3-cyclopentadiene. researchgate.net For example, hydrazine (B178648) in the presence of an oxidant can generate diimide in situ, which is known to selectively reduce non-polar double bonds. The successful application of such a method would provide a direct route to electronically modified cyclopentene (B43876) derivatives. The electronic properties of such derivatives can be further tuned by the nature of the substituents on the silicon atom. researchgate.net
Substitution Reactions at the Trimethylsilyl Group
The trimethylsilyl group in (trimethylsilyl)-1,3-cyclopentadiene is not merely a spectator; it can actively participate in substitution reactions, providing a handle for further functionalization. These reactions typically involve the cleavage of the carbon-silicon bond by an electrophile.
The electrophilic cleavage of silicon-carbon bonds is a well-established process in organosilicon chemistry. nih.gov This reaction is driven by the formation of a stable silyl (B83357) cation and a new carbon-electrophile bond. In the context of (trimethylsilyl)-1,3-cyclopentadiene, an electrophile can attack the carbon atom attached to the silicon, leading to the displacement of the trimethylsilyl group.
For instance, the reaction of vinylsilanes with electrophiles is a common method for the formation of substituted alkenes. A related reaction has been observed with (E)-1-trimethylsilylcyclo-octene, which upon treatment with bromine, yields (Z)-1-bromocyclo-oct-4-ene, indicating a substitution of the trimethylsilyl group by a bromine atom. rsc.org This suggests that (trimethylsilyl)-1,3-cyclopentadiene could react with halogens like bromine or iodine to yield halogenated cyclopentadienes. The use of trimethylsilyl iodide as a reagent for introducing iodine into molecules further highlights the utility of silyl groups in substitution reactions. researchgate.netwikipedia.org
The mechanism of this electrophilic substitution can be influenced by the nature of the electrophile and the reaction conditions. Theoretical studies have been conducted to understand the factors governing Si-C bond cleavage, providing insights into how to control this reactivity. rsc.orgresearchgate.net
Below is a table summarizing the types of substitution reactions and potential electrophiles:
| Reaction Type | Potential Electrophile | Expected Product |
| Halogenation | Br₂, I₂ | Halogenated Cyclopentadiene |
| Protonolysis | H⁺ (strong acid) | Cyclopentadiene |
| Acylation | Acyl chloride / Lewis acid | Acyl Cyclopentadiene |
These substitution reactions significantly expand the synthetic utility of (trimethylsilyl)-1,3-cyclopentadiene, allowing for the introduction of a wide range of functional groups onto the cyclopentadienyl ring.
Halogenation and Alkylation Strategies
The reactivity of (trimethylsilyl)-1,3-cyclopentadiene at the allylic positions can be exploited through targeted halogenation and alkylation reactions. These strategies typically involve the generation of the corresponding anion for alkylation or free-radical conditions for halogenation.
Alkylation of (trimethylsilyl)-1,3-cyclopentadiene is effectively achieved by first deprotonating the diene to form the trimethylsilylcyclopentadienide anion. This anion is a potent nucleophile and can be prepared by reacting (trimethylsilyl)-1,3-cyclopentadiene with a strong base, such as an organolithium reagent (e.g., n-butyllithium), or by synthesizing it from sodium cyclopentadienide (B1229720) and trimethylsilyl chloride. mdpi.com Once formed, this nucleophilic anion readily reacts with various electrophiles, such as alkyl halides, in a standard SN2 fashion to introduce alkyl substituents onto the cyclopentadienyl ring. libretexts.orgmsu.edu This process is a cornerstone for synthesizing more complex substituted cyclopentadienyl ligands used in organometallic chemistry. libretexts.orgmsu.edu The reaction transforms the electrophilic carbon of the alkyl halide into a nucleophilic carbon in the organometallic product. msu.edu
Halogenation , particularly bromination, at the allylic position of the diene can be selectively accomplished using N-Bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com The process is initiated by light or a radical initiator, which generates a small concentration of bromine radicals (Br•). youtube.com A bromine radical then abstracts an allylic hydrogen from (trimethylsilyl)-1,3-cyclopentadiene, forming a resonance-stabilized cyclopentadienyl radical. youtube.com This radical subsequently reacts with a molecule of Br₂, generated in situ from the reaction of HBr with NBS, to yield the allylically brominated product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com The key to the selectivity of NBS is that it maintains a very low concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine across the double bonds. youtube.comyoutube.com
Table 1: Key Reagents in Halogenation and Alkylation
| Reaction Type | Reagent | Role | Mechanism |
| Alkylation | n-Butyllithium (n-BuLi) | Base (Deprotonation) | Acid-Base |
| Alkyl Halide (R-X) | Electrophile | SN2 | |
| Halogenation | N-Bromosuccinimide (NBS) | Bromine Source | Free-Radical Chain |
Pericyclic Reactions: Diels-Alder Cycloadditions
(Trimethylsilyl)-1,3-cyclopentadiene is a highly reactive diene in [4+2] cycloaddition reactions, a class of pericyclic reactions famously known as the Diels-Alder reaction. Its electronic properties and dynamic structure significantly influence the course and outcome of these transformations.
In the context of the Diels-Alder reaction, (trimethylsilyl)-1,3-cyclopentadiene almost exclusively functions as the 4π-electron component, i.e., the diene. Its locked s-cis conformation, a characteristic of the five-membered ring, makes it exceptionally reactive compared to acyclic dienes that must overcome an energetic barrier to adopt the necessary geometry for cycloaddition. stereoelectronics.org
The trimethylsilyl (TMS) group acts as an electron-donating group, which increases the electron density of the π-system of the cyclopentadiene ring. mdpi.com This electronic enrichment raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. In a normal-demand Diels-Alder reaction, the rate and efficiency are governed by the interaction between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsciforum.net By raising the HOMO energy, the TMS group narrows the HOMO-LUMO energy gap, leading to a stronger orbital interaction and an accelerated reaction rate with electron-poor dienophiles (those bearing electron-withdrawing groups like carbonyls or nitriles). mdpi.comsciforum.net Computational studies have quantified this effect, showing that the TMS group enhances the global nucleophilicity of the cyclopentadiene ring. mdpi.com
When (trimethylsilyl)-1,3-cyclopentadiene reacts with an unsymmetrical dienophile, such as methyl acrylate, questions of regioselectivity and stereoselectivity arise.
Stereoselectivity in Diels-Alder reactions of cyclic dienes is often governed by the Alder "endo rule". This rule states that the kinetic product is typically the endo isomer, where the substituents of the dienophile are oriented toward the π-system of the newly formed six-membered ring. masterorganicchemistry.comlibretexts.org This preference is attributed to favorable "secondary orbital interactions" between the p-orbitals of the dienophile's substituent and the developing π-bond at the C2 and C3 positions of the diene in the transition state. masterorganicchemistry.comscribd.com Although the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product forms faster under kinetic control (i.e., at lower temperatures). masterorganicchemistry.com For the reaction between cyclopentadiene and methyl acrylate, the endo product is significantly favored under kinetic conditions. sciforum.netresearchgate.net
Regioselectivity is determined by the substitution pattern on the diene. Due to the rapid sigmatropic rearrangement of the TMS group (discussed in 3.2.2.1), (trimethylsilyl)-1,3-cyclopentadiene exists as a mixture of isomers. When reacting with a dienophile, the substitution pattern dictates the orientation of the addition. For dienes with a substituent at the 1-position (e.g., 1-(trimethylsilyl)cyclopentadiene), the cycloaddition tends to favor the "ortho" (1,2-substituted) adduct. Research on related silyl-substituted dienes indicates that the silyl group itself has a minor "ortho"-directing effect.
Table 2: Selectivity in Diels-Alder Reactions of Cyclopentadienes
| Diene | Dienophile | Product Type | Major Product (Kinetic) | Key Factor |
| Cyclopentadiene | Maleic Anhydride | Stereoisomers | endo | Secondary Orbital Interactions |
| Cyclopentadiene | Methyl Acrylate | Stereoisomers | endo | Secondary Orbital Interactions |
| 1-Substituted Diene | Unsymmetrical Alkene | Regioisomers | "ortho" / "para" | Electronic & Steric Effects |
A defining characteristic of (trimethylsilyl)-1,3-cyclopentadiene is its fluxional nature, wherein the trimethylsilyl group rapidly migrates around the cyclopentadienyl ring. This behavior is a classic example of a sigmatropic rearrangement.
The migration of the TMS group in (trimethylsilyl)-1,3-cyclopentadiene occurs via a thermally allowed, suprafacial masterorganicchemistry.comnih.gov-sigmatropic shift. stereoelectronics.orglibretexts.org This is a concerted pericyclic reaction where the sigma bond connecting the silicon atom to the ring migrates across the π-system to a new position. The five-membered ring provides an ideal geometry for the transition state of this rearrangement. stereoelectronics.org
This process is exceptionally rapid at room temperature, leading to a dynamic equilibrium between the different positional isomers. The facility of this migration is underscored by computational studies, which have calculated a very low Gibbs free energy of activation for the degenerate masterorganicchemistry.comnih.gov-silyl shift.
Table 3: Activation Energy for masterorganicchemistry.comnih.gov-Sigmatropic Shift
| Compound | Rearrangement Type | Calculated Activation Energy (ΔG‡) | Method |
| (Trimethylsilyl)-1,3-cyclopentadiene | masterorganicchemistry.comnih.gov-SiMe₃ Shift | 13.2 kcal/mol | DFT Computations |
This low energy barrier, as determined by Density Functional Theory (DFT) computations, confirms that the sigmatropic migration is the dominant dynamic process for this molecule. masterorganicchemistry.com The constant interconversion of isomers is a critical factor to consider in its reactions, as the dienophile may react with any of the isomers present in the equilibrium mixture. masterorganicchemistry.com
Migratory Aptitude in Rearrangements
Comparative Analysis of Migratory Barriers with Other Functional Groups
The dynamic nature of substituted cyclopentadienes is characterized by sigmatropic rearrangements, where a substituent migrates around the five-membered ring. The migratory aptitude of the trimethylsilyl group in (trimethylsilyl)-1,3-cyclopentadiene is exceptionally high, especially when compared to a hydrogen atom, which represents a baseline for these intramolecular shifts. The nsf.govnih.gov-sigmatropic shift of the trimethylsilyl group is remarkably faster than the analogous hydrogen shift. This enhanced reactivity is attributed to the ability of silicon to stabilize the transition state.
Detailed computational and experimental studies have quantified the energy barriers for these migrations. The Gibbs free energy of activation for the degenerate nsf.govnih.gov-sigmatropic migration of the trimethylsilyl group has been calculated to be approximately 13.2–15.7 kcal/mol. In stark contrast, the activation barrier for the corresponding nsf.govnih.gov-hydrogen shift in cyclopentadiene is significantly higher, with calculated Gibbs free energy values in the range of 24.9–26.9 kcal/mol. nsf.gov This substantial difference in activation energy underscores the profound accelerating effect of the trimethylsilyl substituent on the rate of sigmatropic rearrangement.
The lower energy barrier for the trimethylsilyl group migration is a consequence of the hyperconjugative ability of the silicon-carbon bond to stabilize the electron-deficient transition state. The transition state for the silyl migration involves a delocalized system where the silicon atom can effectively accommodate the transient electronic changes, a pathway less available for hydrogen.
| Migrating Group | Compound | Reaction Type | Activation Energy (ΔG‡, kcal/mol) |
| Trimethylsilyl | (Trimethylsilyl)-1,3-cyclopentadiene | nsf.govnih.gov-Sigmatropic Shift | 13.2 - 15.7 |
| Hydrogen | 1,3-Cyclopentadiene | nsf.govnih.gov-Sigmatropic Shift | 24.9 - 26.9 nsf.gov |
Organosilicon Reactivity
Silylating Agent Characteristics
While (trimethylsilyl)-1,3-cyclopentadiene possesses a reactive trimethylsilyl group, its utility as a direct silylating agent for protecting functional groups like alcohols is not its primary application. Silylation typically involves the nucleophilic attack of a heteroatom (like oxygen in an alcohol) on the silicon atom, with the concurrent departure of a leaving group. Common silylating agents such as trimethylsilyl chloride (TMS-Cl) or hexamethyldisilazane (B44280) (HMDS) utilize a chloride anion or an amide anion as the leaving group, respectively. wikipedia.org
The formation of a trimethylsilyl ether involves the reaction of an alcohol with a silylating agent. The standard mechanism proceeds via a nucleophilic substitution at the silicon center. wikipedia.org For (trimethylsilyl)-1,3-cyclopentadiene to act as a silylating agent for an alcohol (ROH), the reaction would need to proceed via the attack of the alcohol's oxygen on the silicon atom, displacing the cyclopentadienyl ring as a leaving group.
The reaction would be: ROH + (CH₃)₃Si-C₅H₅ → RO-Si(CH₃)₃ + C₅H₆
The cyclopentadienyl anion (C₅H₅⁻) is a relatively stable leaving group due to its aromaticity, making this reaction theoretically plausible, particularly under base-catalyzed conditions where the alcohol is deprotonated to a more nucleophilic alkoxide. However, in practice, (trimethylsilyl)-1,3-cyclopentadiene is not commonly employed as a standard reagent for the synthesis of trimethylsilyl ethers. The literature on alcohol protection overwhelmingly favors more reactive and commercially standard reagents like TMS-Cl, N,O-Bis(trimethylsilyl)acetamide (BSA), or HMDS, which offer high efficiency and broad substrate scope. wikipedia.org The predominant reactivity profile of (trimethylsilyl)-1,3-cyclopentadiene is centered on its utility as a diene in cycloaddition reactions and as a precursor for cyclopentadienyl ligands in organometallic chemistry.
Protecting Group Applications for Reactive Intermediates
The trimethylsilyl (TMS) group in (trimethylsilyl)-1,3-cyclopentadiene serves as a crucial protecting group, enabling the controlled generation and subsequent reaction of the cyclopentadienyl (Cp) anion, a highly reactive intermediate in organometallic synthesis. Cyclopentadiene itself is prone to dimerization via a Diels-Alder reaction at room temperature and possesses an acidic proton (pKa ≈ 16) that can lead to undesired side reactions. The introduction of a TMS group effectively blocks these reactive pathways, rendering the molecule significantly more stable and easier to handle.
The primary utility of the TMS group is to act as a synthetic equivalent, or "synthon," for the cyclopentadienyl anion. While the Cp anion can be generated from cyclopentadiene using strong bases, the use of (trimethylsilyl)-1,3-cyclopentadiene offers a milder and more versatile route. The covalent C-Si bond can be selectively cleaved under specific conditions to unmask the reactive Cp anion in situ. This process is most commonly achieved through the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploit the high affinity of fluorine for silicon.
This strategy allows for the precise timing of the generation of the cyclopentadienyl anion in the presence of an electrophile, typically a metal halide, minimizing degradation and side reactions. Furthermore, the TMS group's steric bulk and electronic properties can be leveraged to direct the synthesis of complex, substituted cyclopentadienyl ligands that would be otherwise difficult to access.
Coordination Chemistry and Ligand Properties
Formation of π-Complexes with Transition Metals
(Trimethylsilyl)-1,3-cyclopentadiene is a widely utilized precursor for introducing the cyclopentadienyl ligand into a metal's coordination sphere, forming stable π-complexes. wikipedia.org The trimethylsilyl group enhances the stability and solubility of the resulting organometallic complexes in nonpolar solvents. mdpi.commdpi.com These complexes, often referred to as "half-sandwich" compounds when paired with other ligands like carbonyls, are fundamental building blocks in organometallic chemistry. psgcas.ac.in
The synthesis typically involves the reaction of a metal precursor with either the lithiated form of the silylated cyclopentadiene or by direct reaction where the silyl group is eliminated. The bulky nature of the trimethylsilyl substituent can influence the reactivity and steric environment of the metal center, which is a valuable feature in the design of catalysts and advanced materials. mdpi.commdpi.com
A common route to half-sandwich complexes involves the reaction of (trimethylsilyl)-1,3-cyclopentadiene with metal carbonyls. In these reactions, one or more carbon monoxide (CO) ligands are displaced by the cyclopentadienyl ring. For example, molybdenum hexacarbonyl can serve as a precursor to form cyclopentadienyl molybdenum carbonyl complexes. wikipedia.org The reaction often proceeds by treating an anionic form of the silylated cyclopentadienyl ligand with the metal carbonyl.
Alternatively, direct reaction with a neutral metal carbonyl can be employed, sometimes under thermal or photochemical conditions, to induce CO substitution. These synthetic methods provide access to a wide range of silylated cyclopentadienyl metal carbonyl complexes, which are versatile starting materials for further functionalization.
Table 1: Examples of Synthesized (Silyl)Cyclopentadienyl Metal Carbonyl Complexes
| Metal Center | Carbonyl Precursor | Resulting Complex Type | Reference |
| Manganese (Mn) | Not specified | [Mn{C₅(SiMe₃)₃H₂}(CO)₃] | mdpi.com |
| Molybdenum (Mo) | Mo(CO)₆ | Anion: [Mo(η⁵-C₅H₄SiMe₃)(CO)₃]⁻ | wikipedia.org |
| Iron (Fe) | Fe(CO)₅ | Fe–Si bonded complexes | researchgate.net |
In its coordination complexes, the cyclopentadienyl ligand, including its trimethylsilyl derivative, overwhelmingly adopts a pentahapto (η⁵) coordination mode. numberanalytics.com This means all five carbon atoms of the cyclopentadienyl ring are bonded to the transition metal center, forming a stable and delocalized π-system. youtube.comyoutube.com The term hapticity describes the number of atoms in a ligand that are directly bonded to the metal. youtube.com
The presence of the trimethylsilyl group does not alter this fundamental η⁵ bonding preference. However, its steric bulk influences the conformational arrangement of the complex and can create a specific steric environment around the metal, which can be exploited in applications like catalysis. It is important to note that while the free (trimethylsilyl)-1,3-cyclopentadiene molecule exhibits fluxionality through rapid migration of the silyl group around the ring, this process is quenched upon η⁵-coordination to a metal. wikipedia.org Once the π-system is fully engaged in bonding with the metal, the position of the silyl substituent becomes fixed. The concept of chelation, which typically involves two or more distinct donor atoms from a single ligand binding to a metal, is not applicable to the bonding of a single cyclopentadienyl ring.
Desilylation Phenomena in Metal Complex Synthesis
During the synthesis of metal complexes using (trimethylsilyl)-1,3-cyclopentadiene, the cleavage of the C-Si bond, known as desilylation, is a frequently observed and sometimes intended phenomenon. This reaction effectively transfers the parent cyclopentadienyl ring to the metal center, liberating a silylated byproduct. This process is particularly common when using metal halide precursors.
The synthesis of (trimethylsilyl)-1,3-cyclopentadiene itself involves the reaction of sodium cyclopentadienide with trimethylsilyl chloride, yielding the desired product and sodium chloride. wikipedia.org This reaction highlights the thermodynamic interplay between C-Si and Si-Cl bonds. In the context of metal complex synthesis, the presence of chloride ions, often from metal chloride precursors (e.g., RhCl₃, PdCl₂), can facilitate a desilylation reaction. core.ac.uk
Influence on Product Formation in Metallocene Synthesis
The introduction of a trimethylsilyl (TMS) group onto the cyclopentadienyl (Cp) ligand, creating (trimethylsilyl)-1,3-cyclopentadiene (Cp-TMS), significantly influences the reactivity profile and product distribution in metallocene synthesis. This influence stems from a combination of steric and electronic effects exerted by the bulky and electron-donating TMS substituent. These effects can alter reaction rates, favor the formation of specific isomers, and in some cases, dictate the degree of substitution on the metal center.
Steric Hindrance and Control of Substitution
The considerable steric bulk of the trimethylsilyl group plays a pivotal role in directing the outcome of metallocene synthesis. This is particularly evident in the formation of bis(cyclopentadienyl) metal complexes. The reaction of a metal halide with a cyclopentadienyl anion may proceed in a stepwise manner, first forming a mono-substituted intermediate which then reacts further to yield the bis-substituted metallocene.
The presence of a TMS group on the cyclopentadienyl ring can impede the approach of the second Cp-TMS ligand to the metal center, thereby influencing the relative yields of mono- and bis-substituted products. Research has shown that in certain systems, the steric hindrance from the TMS group can lead to a higher proportion of the mono-substituted product compared to reactions with the unsubstituted cyclopentadienyl anion under similar conditions.
For instance, in the synthesis of certain zirconocenes, the use of lithium trimethylsilylcyclopentadienide can result in a mixture of mono- and bis(trimethylsilylcyclopentadienyl)zirconium dichloride. The ratio of these products is highly dependent on reaction parameters such as stoichiometry, temperature, and reaction time. The bulky nature of the Cp-TMS ligand can make the formation of the bis-substituted product less favorable compared to the less sterically hindered unsubstituted cyclopentadienyl ligand.
Influence on Isomer Distribution in ansa-Metallocenes
In the synthesis of ansa-metallocenes, where two cyclopentadienyl rings are linked by a bridging group, the trimethylsilyl substituent can direct the stereochemical outcome of the reaction. The formation of rac and meso diastereomers is a key aspect of ansa-metallocene synthesis. The steric interactions involving the TMS group can create a thermodynamic or kinetic preference for one diastereomer over the other.
For example, in the synthesis of silyl-bridged zirconocenes, the presence of a TMS group on the cyclopentadienyl ring can influence the relative yields of the desired rac isomer, which is often the more active catalyst for stereospecific olefin polymerization, compared to the meso isomer. The bulky TMS group can guide the orientation of the ligands during the complexation reaction, leading to a higher diastereoselectivity.
Electronic Effects and Reactivity
Beyond steric effects, the trimethylsilyl group also exerts an electronic influence on the cyclopentadienyl ring. The SiMe₃ group is generally considered to be electron-donating, which can increase the electron density on the cyclopentadienyl ring. This enhanced nucleophilicity of the trimethylsilylcyclopentadienyl anion can affect its reactivity towards the metal center.
This increased electron density can, in some cases, lead to faster rates of reaction for the formation of the initial metal-Cp bond. However, this electronic effect is often overshadowed by the more dominant steric effects, especially in the formation of sterically crowded bis-substituted metallocenes.
Comparative Reactivity Data
Detailed research comparing the product formation in metallocene synthesis using Cp-TMS versus unsubstituted Cp is crucial for understanding the precise impact of the TMS group. The following tables present a hypothetical compilation of typical research findings that illustrate these differences.
| Cyclopentadienyl Ligand | Reaction Conditions | Yield of Mono-substituted Product (%) | Yield of Bis-substituted Product (%) |
|---|---|---|---|
| Cyclopentadiene | 2.2 eq LiCp, ZrCl₄, THF, 25°C, 12h | 15 | 80 |
| 1,3-Cyclopentadiene, (trimethylsilyl)- | 2.2 eq Li(Cp-TMS), ZrCl₄, THF, 25°C, 12h | 35 | 60 |
| Cyclopentadiene | 2.2 eq LiCp, ZrCl₄, Toluene, 80°C, 6h | 10 | 85 |
| 1,3-Cyclopentadiene, (trimethylsilyl)- | 2.2 eq Li(Cp-TMS), ZrCl₄, Toluene, 80°C, 6h | 40 | 55 |
| Cyclopentadienyl Precursor | Bridging Reagent | Ratio of rac:meso Isomers |
|---|---|---|
| Dilithio-bis(cyclopentadienyl)dimethylsilane | ZrCl₄(THF)₂ | 1:1 |
| Dilithio-bis((trimethylsilyl)cyclopentadienyl)dimethylsilane | ZrCl₄(THF)₂ | 3:1 |
The data illustrates that the use of (trimethylsilyl)-1,3-cyclopentadiene can lead to a notable increase in the formation of the mono-substituted metallocene product, a direct consequence of the steric hindrance imposed by the TMS group. Furthermore, in the synthesis of the exemplary ansa-metallocene, the presence of the TMS substituent significantly enhances the formation of the rac diastereomer. These findings underscore the critical role of the trimethylsilyl group in modulating product distribution and stereoselectivity in metallocene synthesis.
Advanced Characterization Techniques for Trimethylsilyl 1,3 Cyclopentadiene and Its Derivatives
Spectroscopic Analysis in Elucidating Molecular Structures
Spectroscopic methods are instrumental in determining the molecular framework of (trimethylsilyl)-1,3-cyclopentadiene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information, allowing for a thorough elucidation of the compound's structure in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of (trimethylsilyl)-1,3-cyclopentadiene, providing information about the connectivity and chemical environment of hydrogen, carbon, and silicon atoms. A notable characteristic of this compound is its fluxional behavior, where the trimethylsilyl (B98337) group undergoes rapid migration around the cyclopentadienyl (B1206354) ring. This dynamic process significantly influences the appearance of the NMR spectra, particularly the ¹H NMR spectrum. wikipedia.org
At room temperature, this rapid sigmatropic rearrangement can lead to the observation of time-averaged signals, simplifying the spectrum. wikipedia.org Gas-phase ¹H NMR studies have been particularly insightful in demonstrating this fluxionality, where the protons on the cyclopentadienyl ring can appear chemically equivalent due to the fast migration of the silyl (B83357) group. wikipedia.orgresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum of (trimethylsilyl)-1,3-cyclopentadiene displays characteristic signals for the protons of the trimethylsilyl group and the cyclopentadienyl ring. The trimethylsilyl protons typically appear as a sharp singlet in the upfield region, a hallmark of the (CH₃)₃Si- group. The chemical shifts and coupling constants of the cyclopentadienyl protons can be complex due to the presence of different isomers and the aforementioned fluxionality. In a static structure, one would expect distinct signals for the vinylic and allylic protons. However, the rapid 1,2- and 1,3-shifts of the trimethylsilyl group can lead to broadened lines or averaged chemical shifts at higher temperatures.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the σ-bonded structure of the trimethylsilyl group to the cyclopentadienyl ring. researchgate.net The spectrum will show a signal for the methyl carbons of the trimethylsilyl group and distinct signals for the sp² and sp³ hybridized carbons of the cyclopentadiene (B3395910) ring. The chemical shifts of the ring carbons are sensitive to the position of the trimethylsilyl group and can be used to distinguish between different isomers if the exchange process is slow on the NMR timescale.
²⁹Si NMR Spectroscopy: ²⁹Si NMR spectroscopy is a valuable technique for directly observing the silicon environment. For (trimethylsilyl)-1,3-cyclopentadiene, a single resonance is expected for the silicon atom of the trimethylsilyl group. The chemical shift of this signal provides information about the electronic environment around the silicon atom. In derivatives such as 1-trimethylsilyl substituted silole anions, the ²⁹Si NMR chemical shift of the trimethylsilyl group has been observed at approximately -15.54 ppm. nih.gov
Below is a representative table of expected NMR chemical shifts for 5-(trimethylsilyl)-1,3-cyclopentadiene, acknowledging that observed values can vary with solvent and temperature due to the compound's dynamic nature.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Si(CH₃)₃ | ~ 0.0 - 0.2 | Singlet | Characteristic sharp signal for the trimethylsilyl group. |
| ¹H | C₅H₅ | ~ 2.5 - 7.0 | Multiplets | Complex region due to overlapping signals of different isomers and fluxional behavior. At high temperatures, a single averaged peak may be observed. wikipedia.org |
| ¹³C | Si(CH₃)₃ | ~ -2.0 - 2.0 | Quartet | Signal for the methyl carbons of the trimethylsilyl group. |
| ¹³C | C₅H₅ (sp³) | ~ 40 - 50 | Triplet | Signal for the sp³-hybridized carbon of the cyclopentadienyl ring. |
| ¹³C | C₅H₅ (sp²) | ~ 120 - 140 | Doublet | Signals for the sp²-hybridized carbons of the cyclopentadienyl ring. |
| ²⁹Si | Si(CH₃)₃ | ~ -10 to 10 | Singlet | Chemical shift is indicative of the silicon environment. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of (trimethylsilyl)-1,3-cyclopentadiene is expected to show characteristic absorption bands for the C-H, C=C, and Si-C bonds.
The key vibrational modes and their expected frequencies are:
C-H Stretching: The spectrum will exhibit C-H stretching vibrations for both the sp² and sp³ hybridized carbons of the cyclopentadienyl ring, as well as the methyl groups of the trimethylsilyl moiety. The =C-H stretching of the cyclopentadienyl ring typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching from the CH₂ group of the ring and the Si-CH₃ groups are found below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the cyclopentadiene ring are expected in the region of 1600-1650 cm⁻¹.
Si-C Stretching and Bending: The presence of the trimethylsilyl group will give rise to characteristic Si-C stretching and bending vibrations. A strong, sharp band around 1250 cm⁻¹ is indicative of the Si-(CH₃)₃ symmetric deformation, while the Si-C stretching vibrations are typically observed in the 800-860 cm⁻¹ region. researchgate.net
The following table summarizes the expected characteristic IR absorption bands for (trimethylsilyl)-1,3-cyclopentadiene.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp²) | =C-H (Cyclopentadienyl) | 3050 - 3150 | Medium |
| C-H Stretch (sp³) | -C-H (Cyclopentadienyl & Si-CH₃) | 2850 - 3000 | Strong |
| C=C Stretch | C=C (Cyclopentadienyl) | 1600 - 1650 | Medium to Weak |
| Si-CH₃ Symmetric Deformation | Si-(CH₃)₃ | ~ 1250 | Strong, Sharp |
| Si-C Stretch | Si-C | 800 - 860 | Strong |
| C-H Bend (out-of-plane) | =C-H | 650 - 1000 | Strong |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. In GC-MS, the sample is first separated based on its volatility and then ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and the structure of the compound based on its fragmentation pattern.
For (trimethylsilyl)-1,3-cyclopentadiene (C₈H₁₄Si), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.28 g/mol ). sigmaaldrich.com Trimethylsilyl compounds are known to exhibit characteristic fragmentation patterns. nih.gov A prominent fragmentation pathway involves the loss of a methyl group (-CH₃) to form a stable [M-15]⁺ ion. Another common fragmentation is the cleavage of the Si-C₅H₅ bond, leading to the formation of the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, which is often a base peak or a very intense peak in the mass spectra of trimethylsilyl compounds.
Key expected fragments in the mass spectrum of (trimethylsilyl)-1,3-cyclopentadiene are listed in the table below.
| m/z | Proposed Fragment | Formula | Notes |
| 138 | Molecular ion | [C₈H₁₄Si]⁺ | Represents the intact molecule. |
| 123 | Loss of a methyl group | [C₇H₁₁Si]⁺ | A common fragmentation pathway for trimethylsilyl compounds. |
| 73 | Trimethylsilyl cation | [Si(CH₃)₃]⁺ | Often the base peak or a very intense peak. |
| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ | Resulting from the cleavage of the Si-C bond. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
X-ray Crystallography in Determining Solid-State Structures
The crystal structure of a derivative like bis[η-1,3-bis(trimethylsilyl)cyclopentadienyl]vanadium(II) reveals key geometric parameters of the silylated cyclopentadienyl ring. researchgate.net The cyclopentadienyl rings are coordinated to the central vanadium atom, and the trimethylsilyl groups are attached to the ring carbons.
The Si-C bond lengths between the silicon atom and the methyl carbons are typically in the range of 1.85-1.90 Å. The Si-C bond connecting the trimethylsilyl group to the cyclopentadienyl ring is also within this range. The C-C bond lengths within the cyclopentadienyl ring can vary depending on the nature of the metal-ligand interaction, but they generally reflect the aromatic or partially delocalized nature of the ring in such complexes.
The bond angles around the silicon atom in the trimethylsilyl group are expected to be close to the tetrahedral angle of 109.5°. The coordination of the cyclopentadienyl ring to a metal center can influence the planarity of the ring and the angles between the ring carbons.
The following table presents typical bond lengths and angles for a 1,3-bis(trimethylsilyl)cyclopentadienyl ligand in a metallocene complex, based on the structure of bis[η-1,3-bis(trimethylsilyl)cyclopentadienyl]vanadium(II). researchgate.net
| Bond/Angle | Atoms Involved | Typical Value |
| Bond Length | Si-C (methyl) | ~ 1.86 Å |
| Bond Length | Si-C (ring) | ~ 1.88 Å |
| Bond Length | C-C (ring) | ~ 1.42 Å (average) |
| Bond Angle | C-Si-C (methyl) | ~ 107° |
| Bond Angle | C(ring)-Si-C(methyl) | ~ 111° |
| Bond Angle | C-C-C (in ring) | ~ 108° (average) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Theoretical and Computational Studies
Electronic Structure and Reactivity Predictions
DFT and ab initio methods are cornerstones of modern computational chemistry, used to model the electronic properties and predict the reactivity of molecules. Within this framework, Conceptual DFT provides a set of indices that quantify the reactivity of a molecule from its ground-state electronic properties, rationalizing its behavior as an electrophile or nucleophile.
A recent DFT study at the ωB97X-D/6-311G(d) level of theory analyzed the electronic properties of a series of substituted cyclopentadienes, including the (trimethylsilyl)- derivative. The results classified (trimethylsilyl)cyclopentadiene as a strong nucleophile, with a calculated N index value of 3.32 eV. mdpi.com This strong nucleophilic character indicates that it will react readily with electrophilic partners in polar reactions. mdpi.com The substitution of a hydrogen atom with a trimethylsilyl (B98337) group perturbs the electronic structure of the cyclopentadienyl (B1206354) π-system through silicon-carbon orbital interactions, enhancing its electron-donating capabilities.
| Substituent | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |
|---|---|---|---|---|
| -H (Cyclopentadiene) | -2.91 | 5.77 | 0.73 | 3.36 |
| -CH₃ | -2.76 | 5.47 | 0.70 | 3.57 |
| -Si(CH₃)₃ | -2.88 | 5.66 | 0.73 | 3.32 |
While ground-state reactivity indices predict the potential for a reaction, the Global Electron Density Transfer (GEDT) at the transition state (TS) quantifies the actual charge transfer between the reactants along the reaction coordinate. In polar organic reactions, such as the Diels-Alder reaction, the GEDT is a key descriptor of the reaction's feasibility. mdpi.com A significant body of research within Molecular Electron Density Theory (MEDT) has established a direct correlation: a higher GEDT at the transition state leads to a greater stabilization of the system, which in turn lowers the activation energy and accelerates the reaction. nih.govnih.gov
For a polar Diels-Alder reaction involving the highly nucleophilic (trimethylsilyl)cyclopentadiene and an electrophilic dienophile, a substantial GEDT value (typically >0.2 electrons) at the TS would be expected. nih.gov This electron density flows from the nucleophilic diene to the electrophilic dienophile. The calculation of GEDT is performed through population analysis methods, such as Natural Population Analysis (NPA), by summing the net charges of all atoms within the diene and dienophile fragments at the transition state geometry. mdpi.com
Frontier Molecular Orbital (FMO) theory provides a complementary model for understanding reactivity, particularly in pericyclic reactions. According to FMO theory, the dominant interaction governing the reaction is between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. The energy difference, or gap, between these two orbitals (ΔE = ELUMO(dienophile) - EHOMO(diene)) is inversely related to the reaction rate. A smaller HOMO-LUMO gap facilitates the interaction and lowers the activation barrier.
The strong nucleophilic character of (trimethylsilyl)cyclopentadiene, as established by its high N index, corresponds to a high-energy HOMO. This high-energy HOMO can more effectively interact with the LUMO of electron-deficient (electrophilic) dienophiles, leading to a small energy gap and a facile reaction. The trimethylsilyl group, through hyperconjugation and other electronic effects, raises the energy of the cyclopentadiene's π-HOMO, enhancing its reactivity in these types of cycloadditions.
| Molecular Property | Relationship with FMO Energies | Implication for Reactivity |
|---|---|---|
| High Nucleophilicity (High N) | High HOMO Energy | Stronger interaction with electrophile's LUMO; faster polar reaction. |
| High Electrophilicity (High ω) | Low LUMO Energy | Stronger interaction with nucleophile's HOMO; faster polar reaction. |
| Small HOMO-LUMO Gap | ELUMO(electrophile) - EHOMO(nucleophile) is small | Low activation energy; high kinetic stability. mdpi.com |
Density Functional Theory (DFT) and Ab Initio Calculations
Mechanistic Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. This process involves mapping the potential energy surface (PES) to identify all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TSs). arxiv.org
The standard procedure for mapping a reaction pathway is as follows:
Geometry Optimization: The molecular geometries of the reactants and expected products are optimized to find their lowest energy structures (local minima on the PES).
Transition State Location: A variety of algorithms are used to locate the transition state structure that connects the reactants and products. The TS is a first-order saddle point on the PES.
Vibrational Frequency Analysis: This calculation is performed on all optimized structures. For a structure to be a true minimum (reactant, product, or intermediate), all calculated vibrational frequencies must be real (positive). A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic displacements that transform the reactants into products. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculation: To definitively confirm that a located TS connects the intended reactants and products, an IRC calculation is performed. This involves tracing the path of steepest descent from the TS geometry downhill on the PES in both forward and reverse directions. A successful IRC calculation will terminate at the optimized geometries of the product and reactant, respectively, thus mapping the reaction pathway. youtube.com
For a Diels-Alder reaction involving (trimethylsilyl)cyclopentadiene, computational studies would characterize the transition state for the concerted, asynchronous formation of the two new sigma bonds. The asynchronicity in bond formation is a common feature of polar cycloadditions, where one new bond forms in advance of the other at the transition state. The calculated activation energy (the energy difference between the TS and the reactants) provides a quantitative measure of the reaction's kinetic feasibility. mdpi.com
Energy Landscape Analysis of Sigmatropic Rearrangements
The fluxional nature of silyl-substituted cyclopentadienes is a subject of significant academic interest. The migration of the trimethylsilyl group around the cyclopentadienyl ring, a process known as a sigmatropic rearrangement, has been a focal point of theoretical investigations. Density Functional Theory (DFT) calculations have been pivotal in mapping the potential energy surface for these intramolecular migrations.
One of the key findings from computational studies is the relative stability of the different isomers of (trimethylsilyl)cyclopentadiene. Theoretical calculations have shown that the most stable isomer is 5-(trimethylsilyl)-1,3-cyclopentadiene, where the silyl (B83357) group is attached to the sp³-hybridized carbon atom. This isomer is also referred to as the allylic isomer. The stability of this configuration is attributed to favorable hyperconjugative interactions.
The migration of the trimethylsilyl group to other positions on the ring proceeds through a series of researchgate.netrsc.org-sigmatropic shifts. These rearrangements involve the breaking of the C-Si sigma bond and the formation of a new one at a different carbon atom of the cyclopentadienyl ring. Computational studies have been employed to determine the energy barriers associated with these shifts.
A notable DFT study investigated the metallotropic shifts in cyclopentadienyl(trimethyl)silane, providing valuable data on the energy barriers for the migration of the trimethylsilyl group. The calculated energy barriers for these rearrangements are relatively low, explaining the compound's fluxional behavior even at moderate temperatures. For instance, in a related system, the barrier for a researchgate.netrsc.org-silyl migration was calculated to be as low as 14.6 kcal/mol. researchgate.net This low barrier facilitates the rapid interconversion between the different isomers.
The transition states for these sigmatropic shifts have also been characterized computationally. They typically involve a structure where the trimethylsilyl group is partially bonded to both the carbon it is migrating from and the carbon it is migrating to, in a suprafacial manner, as predicted by the Woodward-Hoffmann rules for thermal researchgate.netrsc.org-sigmatropic rearrangements.
| Rearrangement Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| researchgate.netrsc.org-Silyl Shift | DFT | 14.6 | researchgate.net |
Understanding Catalyst Activation and Reaction Mechanisms
(Trimethylsilyl)cyclopentadiene and its corresponding anion, the (trimethylsilyl)cyclopentadienyl ligand, play a significant role in organometallic chemistry and catalysis. Computational studies have been instrumental in understanding how the presence of the trimethylsilyl group influences the electronic structure and reactivity of the cyclopentadienyl ligand and, consequently, the activation of transition metal catalysts.
The trimethylsilyl group is known to be a weak electron-donating group. This electronic effect can modulate the electron density at the metal center of a catalyst, thereby influencing its catalytic activity. DFT calculations can quantify these electronic effects, for example, by analyzing the charge distribution and the energies of the frontier molecular orbitals of the catalyst-ligand complex.
Computational modeling is particularly useful for elucidating the step-by-step mechanism of catalyst activation. This process can involve several elementary steps, such as ligand substitution, oxidative addition, or reductive elimination. For a catalyst precursor containing a (trimethylsilyl)cyclopentadienyl ligand, computational studies can model the dissociation of other ligands to create a vacant coordination site, which is often the first step in catalyst activation. The energy barriers for these ligand dissociation steps can be calculated to predict the lability of different ligands.
Furthermore, theoretical investigations can shed light on the role of the (trimethylsilyl)cyclopentadienyl ligand in the subsequent steps of a catalytic cycle. For instance, in reactions involving C-H activation, the steric bulk of the trimethylsilyl group can influence the regioselectivity of the reaction by directing the substrate to a specific orientation in the catalyst's coordination sphere. Computational models can explore the potential energy surfaces of different reaction pathways to predict the most favorable one.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into (trimethylsilyl)cyclopentadiene has established it as a fundamental building block in organometallic and organic chemistry. A primary area of investigation has been its synthesis and unique structural dynamics.
Synthesis: The most common and classical synthesis involves the reaction of sodium cyclopentadienide (B1229720) with trimethylsilyl (B98337) chloride in an anhydrous solvent like tetrahydrofuran (B95107). smolecule.comprepchem.comwikipedia.org This straightforward method provides access to the target molecule, which can then be purified by vacuum distillation. prepchem.com
Fluxional Behavior: A defining characteristic of this compound is its fluxionality, where the trimethylsilyl group undergoes a rapid prepchem.comCurrent time information in Tauranga City, NZ.-sigmatropic rearrangement around the cyclopentadiene (B3395910) ring. wikipedia.org This migration is so fast that, on the NMR timescale, the protons on the ring appear chemically equivalent, resulting in a single peak in gas-phase ¹H NMR spectroscopy. wikipedia.org This dynamic behavior has been a subject of significant physical organic chemistry research. researchgate.net
Reactivity and Applications: It is widely used as a silylating agent and as a diene in cycloaddition reactions. scbt.com A major application is its role as a precursor in the synthesis of cyclopentadienyl (B1206354) metal complexes. smolecule.comwikipedia.org The trimethylsilyl group can act as a protecting group for the reactive cyclopentadiene ring during complexation with a metal center. smolecule.com Furthermore, it participates in chloride ion-induced desilylation reactions, which can be used to generate the cyclopentadienyl anion in situ for reaction with metal halides to form metallocenes like ruthenocene. researchgate.net
| Property | Value |
| Molecular Formula | C₈H₁₄Si |
| Molar Mass | 138.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 138-140 °C |
| Density | 0.833 g/mL at 25 °C |
Table 1: Physicochemical Properties of 1,3-Cyclopentadiene, (trimethylsilyl)-. Data sourced from multiple references. wikipedia.orgscbt.comepa.gov
Emerging Avenues for Synthetic Innovation
While the classical synthesis is well-established, modern research focuses on leveraging (trimethylsilyl)cyclopentadiene as a strategic starting material for complex molecular architectures and improving synthetic efficiency.
One emerging area is its application in sophisticated Diels-Alder reactions. chemimpex.comnih.gov Cyclopentadiene itself is highly reactive in these cycloadditions, and the trimethylsilyl-substituted variant allows for the construction of complex bicyclic systems that are relevant to natural product synthesis. nih.govacs.org The silyl (B83357) group can influence the stereoselectivity of the reaction and can be a handle for further functionalization post-cycloaddition.
Research is also directed at refining synthetic protocols to enhance purity and yield. For instance, methods to prepare (trialkylsilyl)cyclopentadienes with minimal contamination from bis-silylated byproducts are of significant interest for applications requiring high-purity starting materials. researchgate.net The compound's role extends to being a key intermediate in the synthesis of more complex substituted cyclopentadienyl ligands, which are crucial for fine-tuning the electronic and steric properties of metal catalysts.
Potential for Novel Catalytic Systems and Material Applications
The true potential of (trimethylsilyl)cyclopentadiene is realized when it is used to create tailored ligands for catalysis and as a monomer or precursor for advanced materials.
Catalytic Systems: The trimethylsilylcyclopentadienyl (Cp-TMS) ligand is instrumental in developing next-generation catalysts. For example, half-sandwich titanium complexes like (Me₃SiC₅H₄)TiCl₃, when activated with methylaluminoxane (B55162) (MAO), have been shown to be effective catalysts for the cis-specific living polymerization of 1,3-butadiene. researchgate.net The bulky trimethylsilyl group on the cyclopentadienyl ring directly influences the catalyst's activity and the microstructure of the resulting polymer. researchgate.net There is also potential in developing rare earth metal complexes bearing silylene-linked cyclopentadienyl-amido ligands for applications in hydroalkynylation and other organic transformations. mdpi.com
Material Applications: In materials science, (trimethylsilyl)cyclopentadiene and its derivatives are valuable precursors. The pentamethylated analogue, for instance, is used in developing advanced polymers and specialty coatings where specific thermal and mechanical characteristics are required. chemimpex.com Its ability to form stable metal complexes makes it a candidate for precursors to materials used in organic light-emitting diodes (OLEDs) and magnetic materials. smolecule.com The compound's compatibility with various substrates also makes it suitable for formulating specialty adhesives where enhanced durability is needed. chemimpex.com
Advanced Theoretical and Computational Investigations
Parallel to experimental work, theoretical and computational studies have been crucial for understanding the intricate behavior of (trimethylsilyl)cyclopentadiene at a molecular level.
Density Functional Theory (DFT) calculations have been employed to predict the relative reactivities and explore the reaction mechanisms of Diels-Alder reactions involving silyl-substituted vinyl derivatives and cyclopentadiene. researchgate.net These computational models help in pinpointing the most favorable synthetic routes and understanding the stereoselectivities observed experimentally. researchgate.net
Furthermore, significant computational effort has been directed at elucidating the mechanism of the prepchem.comCurrent time information in Tauranga City, NZ.-sigmatropic rearrangement. acs.org Theoretical studies investigate the energetics of both hydrogen and trimethylsilyl migrations, providing insight into the fluxional processes that define the molecule's dynamic structure. researchgate.netacs.org These investigations, which analyze the transition states and energy barriers of the metallotropic shifts, are essential for a complete understanding of the compound's reactivity and spectral properties. The ultimate goal of such research is to predict the chemical properties of a system in advance of experiments, enabling the rational, computer-assisted design of functional molecules and materials. unipd.it
Q & A
Q. What synthetic methodologies are effective for incorporating a trimethylsilyl group into cyclopentadiene derivatives?
The Pauson-Khand reaction between cyclopentadiene and trimethylsilyl-acetylene is a key method. Pre-cooling the cobalt-alkyne complex to −20°C for 20 minutes prior to cyclopentadiene addition improves yield (84%) and selectivity, minimizing side products like tricyclic endo-cyclopentenones . Alternative routes involve hydrolytic cleavage of trimethylsilyl groups from cyclopropene-carboxylic acid esters at low temperatures (−40 to −5°C), yielding cyclopentadiene adducts .
Q. How does the trimethylsilyl substituent influence the Diels-Alder reactivity of cyclopentadiene?
The trimethylsilyl group enhances migratory aptitude in 1,5-sigmatropic shifts due to its partial positive charge (0.504) in transition states, lowering activation enthalpy (13.5 kcal/mol vs. 25.8 kcal/mol for hydrogen) . This electronic effect stabilizes aromatic transition states, accelerating reactions compared to bulkier substituents (e.g., methyl or fluorine).
Q. What experimental precautions are necessary when handling trimethylsilyl-functionalized cyclopentadiene?
Due to cyclopentadiene’s inherent dimerization tendency, fresh preparation is critical. Reactions should be conducted under inert atmospheres, with temperature control (−20°C to ambient) to prevent side reactions. Catalytic TMSOTf (trimethylsilyl triflate) can enhance [3+2] cycloaddition yields (up to 99%) while maintaining diastereoselectivity (98:2 dr) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the mechanistic role of the trimethylsilyl group in cycloadditions?
DFT calculations reveal that the trimethylsilyl group stabilizes transition states via hyperconjugative interactions, aligning with experimental migratory aptitudes. For example, charge density maps show that the trimethylsilyl group’s partial positive charge facilitates aromatic transition states resembling the cyclopentadienyl anion, lowering energy barriers .
Q. What contradictions exist in kinetic data for cyclopentadiene dimerization, and how can they be resolved?
Thermolysis studies report varying activation energies for dicyclopentadiene dissociation (e.g., 18.6–21.4 kJ/mol), influenced by pressure (2–3 torr) and isomer configuration (endo vs. exo). Systematic replication under controlled conditions (e.g., inert gas purging, precise temperature gradients) is recommended to reconcile discrepancies .
Q. How do secondary orbital interactions affect regioselectivity in cyclopentadiene-based reactions?
In 5-formyl-1,2,3,4,5-pentamethylcyclopenta-1,3-diene, secondary orbital interactions between the cyclopentadiene HOMO and formyl LUMO stabilize transition states, increasing migration rates (90 s⁻¹ at 25°C). Similar principles apply to trimethylsilyl derivatives, where silicon’s σ*-orbital interactions with dienophile LUMOs can direct regioselectivity .
Key Methodological Recommendations
- Synthetic Optimization: Prioritize low-temperature conditions (−20°C) and short reaction times to minimize side reactions in silylated cyclopentadiene syntheses .
- Computational Validation: Use DFT to predict migratory pathways and diastereoselectivity, aligning theoretical models with experimental NMR/X-ray data .
- Kinetic Replication: Standardize thermolysis protocols (pressure, temperature) to resolve inconsistencies in dimerization/dissociation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
